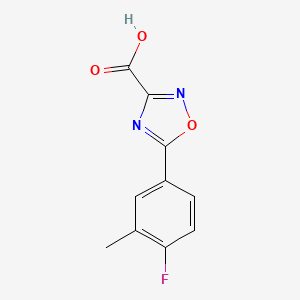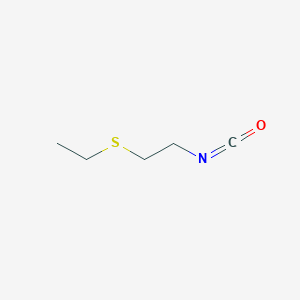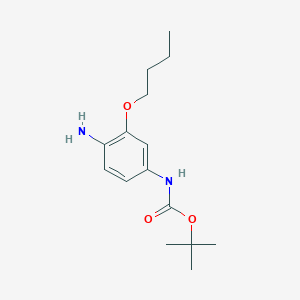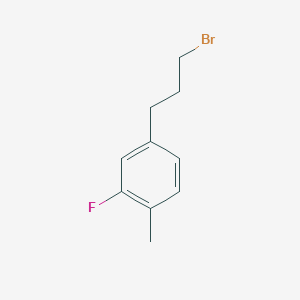
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:
Bromination: 2-Fluoro-1-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methyl group.
Nucleophilic Substitution: The resulting brominated compound undergoes a nucleophilic substitution reaction with 3-bromopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
Applications De Recherche Scientifique
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Bromopropyl)-1-methylbenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloropropyl)-2-fluoro-1-methylbenzene: Substitutes chlorine for bromine, potentially altering its chemical properties.
4-(3-Bromopropyl)-2-chloro-1-methylbenzene: Substitutes chlorine for fluorine, which may influence its reactivity and applications.
Uniqueness
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
1057678-25-7 |
|---|---|
Formule moléculaire |
C10H12BrF |
Poids moléculaire |
231.10 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
SLLLVQVVEVMUDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CCCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
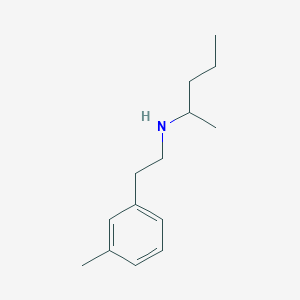

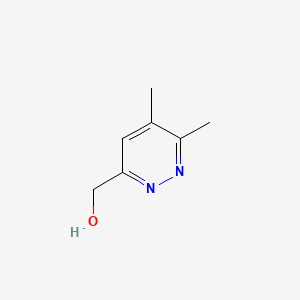
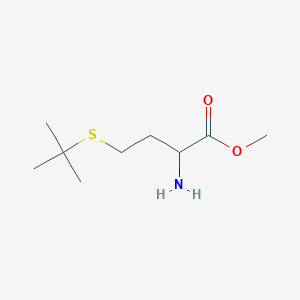



![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
